molecular formula C7H14Cl2N4 B1381085 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride CAS No. 1803589-40-3

1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B1381085
CAS No.: 1803589-40-3
M. Wt: 225.12 g/mol
InChI Key: ZJIOCPBFMQCPEP-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

. This method is efficient for synthesizing functionalized azetidines on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Azetidinones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted azetidines

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The dihydrochloride form of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole has been studied for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy
A study tested the compound against several pathogens:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
ABacillus subtilis8 µg/mL
BEscherichia coli16 µg/mL
CCandida albicans4 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

CNS Disorders

The azetidine derivatives have been identified as potential inhibitors of phosphodiesterase type 10 (PDE10), which is implicated in various central nervous system disorders such as schizophrenia and Huntington's disease.

Case Study: PDE10 Inhibition
A patent (US9365562B2) describes the synthesis of azetidine compounds that include the triazole structure and their use as PDE10 inhibitors. This suggests a pathway for developing treatments targeting neuropsychiatric conditions.

Synthesis Routes

The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic reactions:

Step-by-Step Synthesis:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.
  • Azetidine Ring Formation : The azetidine structure is synthesized via cyclization involving an appropriate amine and alkyl halide.
  • Salt Formation : The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Techniques

For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield. Additionally, purification techniques such as crystallization or chromatography are employed to ensure high-purity products.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to various enzymes or receptors, potentially modulating their activity.

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, as well as its potential therapeutic applications.

  • Molecular Formula : C8H13Cl2N3
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 1255718-19-4

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance:

  • A study highlighted that compounds with a triazole nucleus demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.125 to 8 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Bacterial Strain
Compound 30a0.125S. aureus
Compound 30b0.5E. coli
Compound 31d1MRSA

Antifungal Activity

The antifungal properties of triazole derivatives are particularly noteworthy:

  • One compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, showcasing a remarkable potency compared to fluconazole .
CompoundMIC (μg/mL)Fungal Strain
Compound 1n0.0156C. albicans
Compound 30.00097 - 0.0156Human pathogenic fungi

Anticancer Activity

Preliminary studies indicate potential anticancer effects:

  • Various triazole derivatives have been evaluated for their antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Some compounds demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

The biological activity of triazoles often involves the inhibition of key enzymes or pathways in microbial cells:

  • For antibacterial action, the inhibition of DNA gyrase and topoisomerase IV has been noted as a mechanism for certain triazole derivatives .
  • Antifungal activity is primarily attributed to the disruption of ergosterol synthesis in fungal cell membranes.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of several synthesized triazole derivatives against resistant bacterial strains:

  • The results indicated that certain compounds displayed up to 16 times more potency than traditional antibiotics like ampicillin against drug-resistant strains .

Evaluation of Antifungal Properties

In another study focusing on antifungal activity, a series of compounds were tested against multiple fungal strains:

  • The results revealed that specific derivatives had MIC values significantly lower than those of established antifungals, highlighting their potential as new therapeutic agents .

Properties

IUPAC Name

1-(azetidin-3-yl)-3,5-dimethyl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-5-9-6(2)11(10-5)7-3-8-4-7;;/h7-8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIOCPBFMQCPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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